![molecular formula C25H28N2O4 B13844329 1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Methyl Carvedilol is a derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure . Carvedilol is known for its ability to reduce peripheral vascular resistance through vasodilation and prevent tachycardia . N2-Methyl Carvedilol retains these properties while potentially offering improved pharmacokinetic and pharmacodynamic profiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl Carvedilol involves several steps, starting with the preparation of the core structure of Carvedilol. The general procedure includes the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate compound . This intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to produce Carvedilol . The methylation of the nitrogen atom in the Carvedilol molecule can be achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of N2-Methyl Carvedilol follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent selection and temperature control, is crucial to maximize yield and purity. Techniques like crystallization and recrystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N2-Methyl Carvedilol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed to modify the aromatic ring or other functional groups.
Substitution: N2-Methyl Carvedilol can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced aromatic compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N2-Methyl Carvedilol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic antagonists and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
N2-Methyl Carvedilol exerts its effects by blocking beta-adrenergic receptors, which inhibits the action of catecholamines like adrenaline and noradrenaline . This leads to a decrease in heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, causing vasodilation and further reducing peripheral vascular resistance . The compound’s dual action on both beta and alpha-1 receptors makes it effective in managing cardiovascular conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvedilol: The parent compound, non-selective beta-adrenergic antagonist with similar therapeutic uses.
Nebivolol: A selective beta-1 adrenergic antagonist with vasodilatory properties mediated through nitric oxide release.
Labetalol: A non-selective beta-adrenergic antagonist with alpha-1 blocking activity, used for hypertension.
Uniqueness
N2-Methyl Carvedilol is unique due to its methylation, which may enhance its pharmacokinetic properties, such as increased bioavailability and longer half-life, compared to Carvedilol . This modification can potentially lead to improved therapeutic outcomes and reduced dosing frequency.
Eigenschaften
Molekularformel |
C25H28N2O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol |
InChI |
InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-9-20-19-8-3-4-10-21(19)26-25(20)24/h3-13,18,26,28H,14-17H2,1-2H3 |
InChI-Schlüssel |
VNVUGFAHRCLSAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2NC4=CC=CC=C34)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


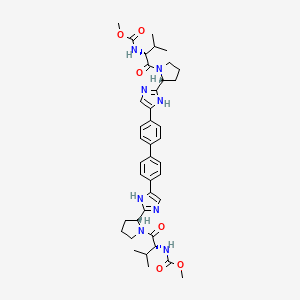



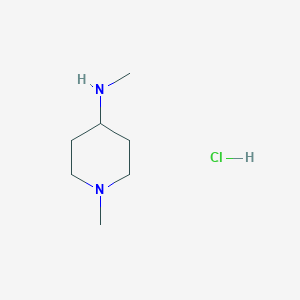
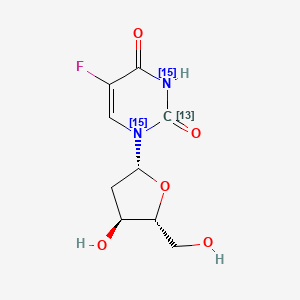
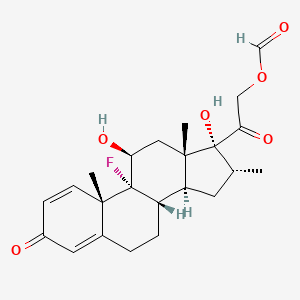
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
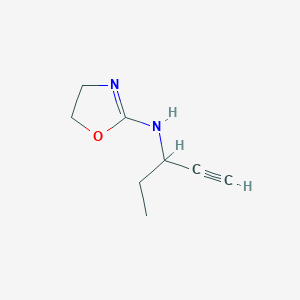
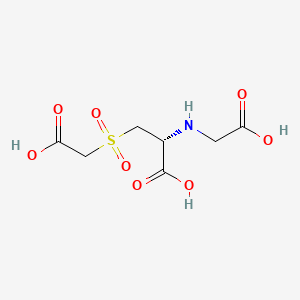
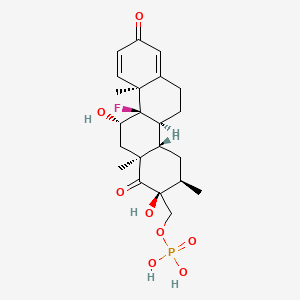

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
